

# Spectroscopic Profile of 2-Chloro-6-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-6-methylbenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-methylbenzaldehyde** ( $C_8H_7ClO$ ), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Molecular Structure and Spectroscopic Overview

**2-Chloro-6-methylbenzaldehyde** possesses a substituted benzene ring, which dictates its characteristic spectral features. The presence of an aldehyde group, a methyl group, and a chlorine atom on the aromatic ring leads to a distinct pattern in its NMR, IR, and mass spectra, allowing for its unambiguous identification and characterization.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **2-Chloro-6-methylbenzaldehyde** is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	Aldehyde (-CHO)
~7.3-7.5	Multiplet	3H	Aromatic (H3, H4, H5)
~2.6	Singlet	3H	Methyl (-CH <sub>3</sub> )

Note: Predicted values based on typical chemical shifts for substituted benzaldehydes.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~192	C7 (Aldehyde C=O)
~140	C6 (C-CH <sub>3</sub> )
~135	C2 (C-Cl)
~133	C4
~131	C5
~129	C1
~126	C3
~19	C8 (Methyl -CH <sub>3</sub> )

Note: Predicted values based on data from structurally similar compounds such as 2-methylbenzaldehyde and 2-chloro-6-methylaniline.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Chloro-6-methylbenzaldehyde** will be characterized by the stretching and

bending vibrations of its constituent bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2920-2980	Medium	Methyl C-H Stretch
~2820, ~2720	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1570, ~1460	Medium-Strong	Aromatic C=C Stretch
~750-800	Strong	C-Cl Stretch

Note: Predicted values based on characteristic IR absorption frequencies for substituted aromatic aldehydes.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Chloro-6-methylbenzaldehyde** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment
154/156	[M] <sup>+</sup> (Molecular ion)
153/155	[M-H] <sup>+</sup>
125/127	[M-CHO] <sup>+</sup>
119	[M-Cl] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 intensity ratio.<sup>[1]</sup> The top three peaks observed in the GC-MS analysis are m/z 153, 154, and 125.<sup>[2]</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

### NMR Spectroscopy

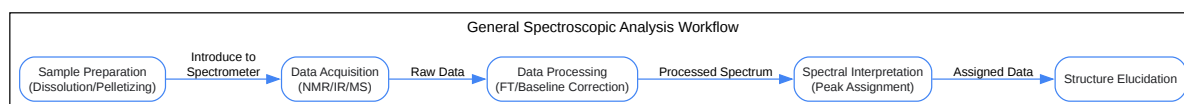
A solution of **2-Chloro-6-methylbenzaldehyde** is prepared by dissolving 5-25 mg of the solid in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ), in a clean NMR tube. The solution must be homogeneous and free of any solid particles. The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR. The data is processed, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is recorded using an FTIR spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.



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Caption: A generalized workflow for spectroscopic analysis.

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## References

- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-6-methylbenzaldehyde | C<sub>8</sub>H<sub>7</sub>ClO | CID 12467050 - PubChem [pubchem.ncbi.nlm.nih.gov]
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